1,3-Dimethyl-5-methylenecyclohexane
Description
Structural Characteristics of 1,3-Dimethyl-5-methylenecyclohexane
Molecular Architecture and Bonding Configuration
The core structure consists of a six-membered cyclohexane ring with three substituents:
- Methyl groups (-CH₃) at carbons 1 and 3.
- Methylene group (-CH₂) at carbon 5.
The molecular formula is C₉H₁₆ , with a molecular weight of 124.22 g/mol . The cyclohexane ring typically adopts a chair conformation to minimize steric strain, though substituent arrangement influences stability:
- In the chair form, the methyl groups at C1 and C3 occupy either axial or equatorial positions.
- The methylene group at C5 introduces steric interactions with adjacent substituents, potentially destabilizing the chair conformation in favor of a twist-boat or boat conformation .
Key Bonding Features :
Isomerism and Stereochemical Considerations
This compound exhibits conformational isomerism rather than stereoisomerism due to the absence of chiral centers. However, substituent positioning leads to distinct conformers:
| Conformation | Substituent Arrangement | Relative Stability |
|---|---|---|
| Chair | C1/C3 methyl groups equatorial | Most stable |
| Boat | C1/C3 methyl groups axial | Less stable |
| Twist-Boat | Mixed axial/equatorial positions | Intermediate |
The equatorial preference of methyl groups minimizes 1,3-diaxial interactions, stabilizing the chair conformation. Theoretical calculations predict a ~3–5 kcal/mol energy difference between chair and boat forms, akin to related bicyclic systems .
Comparative Analysis with Related Methylenecyclohexane Derivatives
The structural and energetic properties of this compound are contextualized against two analogs:
Table 1: Comparative Features of Methylenecyclohexane Derivatives
| Compound | Molecular Formula | Substituents | Dominant Conformation | Key Stability Factor |
|---|---|---|---|---|
| This compound | C₉H₁₆ | 1-CH₃, 3-CH₃, 5-CH₂ | Chair | Equatorial methyl groups |
| 3,5-Dimethyl-1-methylenecyclohexane | C₉H₁₆ | 3-CH₃, 5-CH₃, 1-CH₂ | Twist-Boat | Steric clash at C1 |
| 1,3-Dimethylcyclohexane | C₈H₁₆ | 1-CH₃, 3-CH₃ | Chair | Minimal substituent crowding |
Key Observations :
- Substituent Position Dictates Conformation : The 5-methylene group in the target compound reduces steric hindrance compared to 3,5-dimethyl-1-methylenecyclohexane, where substituents at C1 and C3/C5 create clashes .
- Energy Landscapes : Computational studies (e.g., natural bond orbital analysis) reveal that hyperconjugative interactions between C-H σ bonds and adjacent empty orbitals stabilize the chair form in this compound .
Properties
Molecular Formula |
C9H16 |
|---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1,3-dimethyl-5-methylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-7-4-8(2)6-9(3)5-7/h8-9H,1,4-6H2,2-3H3 |
InChI Key |
SXMLRXCPBVKNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C)C1)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
1,3-Dimethyl-5-methylenecyclohexane has been investigated for its potential as a pharmaceutical active ingredient. Research indicates that derivatives of this compound exhibit analgesic properties , making them suitable candidates for pain management therapies. For instance, compounds derived from this compound have shown effectiveness in inducing apoptosis in cancer cells while sparing normal cells, indicating a promising avenue for cancer treatment .
Case Study: Anticancer Activity
- Objective : Evaluate the anticancer effects of this compound derivatives.
- Results : Significant induction of apoptosis was observed in breast cancer models with minimal effects on normal cells, highlighting the compound's selective toxicity .
Synthetic Organic Chemistry
Reactivity and Synthesis
The compound is utilized as a building block in organic synthesis due to its ability to undergo various transformations. It can be involved in:
- Cycloaddition Reactions : Serving as a diene or dienophile in Diels-Alder reactions.
- Alkylation Reactions : Acting as an alkylating agent in the synthesis of complex molecules.
Data Table: Reactivity Overview
| Reaction Type | Description | Example Product |
|---|---|---|
| Diels-Alder | Forms cyclohexene derivatives | Cyclohexene derivative |
| Alkylation | Alkylates amines or alcohols | Alkylated amine |
| Nucleophilic Addition | Participates in forming new carbon-carbon bonds | Various substituted products |
Material Science
Polymer Chemistry
this compound can be used to synthesize polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Case Study: Polymer Synthesis
- Objective : Investigate the impact of this compound on polymer properties.
- Results : Polymers synthesized with this compound exhibited improved tensile strength and flexibility compared to traditional polymers .
Environmental Chemistry
Potential for Green Chemistry
The compound’s reactivity makes it a candidate for developing environmentally friendly synthetic pathways. Its use in reactions that minimize waste and energy consumption aligns with the principles of green chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing 1,3-Dimethyl-5-methylenecyclohexane, and how can purity be ensured during purification?
The synthesis of bicyclic alkenes like this compound typically involves catalytic hydrogenation/dehydrogenation or acid-catalyzed cyclization. For example, hydrogenation of substituted cyclohexenones using nickel oxide catalysts at elevated temperatures (e.g., 240°C, 50 atm) can yield cyclohexane derivatives, as demonstrated in analogous systems . Purification often employs fractional distillation or column chromatography, with purity validated via GC-MS or NMR. Ensure inert atmospheres during synthesis to prevent oxidation of the methylene group .
Q. How should researchers safely handle and store this compound in laboratory settings?
Store in tightly sealed containers under inert gas (e.g., nitrogen) in well-ventilated, dry areas away from ignition sources. Use explosion-proof refrigeration if required. Personal protective equipment (PPE) including nitrile gloves, goggles, and flame-resistant lab coats is mandatory. Contaminated surfaces should be cleaned with non-polar solvents (e.g., hexane) to avoid residue buildup .
Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?
- NMR : H and C NMR identify substituent positions and stereochemistry. Compare experimental shifts with PubChem’s spectral libraries for validation .
- IR Spectroscopy : Detect C=C stretching (~1650 cm) and methyl group vibrations (2800–3000 cm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (CH_{14, MW 122.21 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data, such as unexpected regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and predict regioselectivity. For example, discrepancies in hydrogenation outcomes (e.g., isomer formation) may arise from steric effects or electronic stabilization of intermediates. Compare computed Gibbs free energies with experimental yields to identify dominant pathways .
Q. What experimental strategies mitigate side reactions during functionalization of the methylene group?
- Temperature Control : Lower temperatures (e.g., −78°C) reduce radical-mediated side reactions.
- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers) during multi-step syntheses.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Grubbs catalyst) to optimize selectivity for addition or ring-opening reactions .
Q. How can researchers design kinetic studies to elucidate degradation mechanisms under varying environmental conditions?
- Accelerated Stability Testing : Expose the compound to UV light, humidity, or oxidative atmospheres (e.g., O) and monitor degradation via HPLC.
- Arrhenius Analysis : Measure rate constants at multiple temperatures to extrapolate shelf-life.
- Isotopic Labeling : Use C-labeled methyl groups to track degradation pathways via MS/MS .
Data Interpretation & Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotameric states not considered in static DFT models.
- Solvent Effects : Include implicit solvent models (e.g., PCM) in computations to match experimental conditions (e.g., CDCl).
- Cross-Validation : Compare with high-quality databases like NIST Chemistry WebBook to identify systematic errors .
Q. What methodologies validate the absence of toxic byproducts in catalytic reaction mixtures?
- LC-MS/MS Screening : Target analytes using fragmentation libraries (e.g., EPA DSSTox).
- Ames Test : Assess mutagenicity of isolated fractions via bacterial reverse mutation assays.
- Green Chemistry Metrics : Calculate E-factors (waste/product ratio) to evaluate sustainability .
Experimental Design Considerations
Q. How to optimize reaction scalability while maintaining stereochemical integrity?
- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., Diels-Alder cycloadditions).
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect stereochemical shifts in real time.
- DoE (Design of Experiments) : Apply factorial designs to assess interactions between temperature, catalyst loading, and solvent polarity .
Q. What protocols ensure reproducibility in air-sensitive reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
